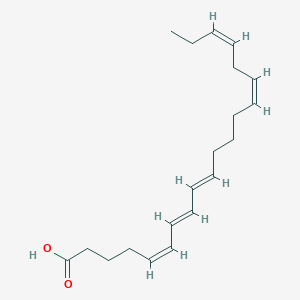

(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid

描述

Structure

3D Structure

属性

分子式 |

C20H30O2 |

|---|---|

分子量 |

302.5 g/mol |

IUPAC 名称 |

(5Z,7E,9E,14Z,17Z)-icosa-5,7,9,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,11-16H,2,5,8-10,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,12-11+,14-13+,16-15- |

InChI 键 |

XGTCGDUVXWLURC-FZNBEQTOSA-N |

SMILES |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |

手性 SMILES |

CC/C=C\C/C=C\CCC/C=C/C=C/C=C\CCCC(=O)O |

规范 SMILES |

CCC=CCC=CCCCC=CC=CC=CCCCC(=O)O |

产品来源 |

United States |

Synthesis and Biosynthesis of 5z,7e,9e,14z,17z Eicosapentaenoic Acid

Chemical Synthesis Approaches for Conjugated Isomers

The laboratory synthesis of specific polyunsaturated fatty acid (PUFA) isomers like (5Z,7E,9E,14Z,17Z)-eicosapentaenoic acid is a complex task that requires precise control over the geometry of the double bonds.

Stereoselective synthesis is crucial for producing specific geometric isomers of PUFAs. nih.govethz.ch The Wittig reaction is a cornerstone of this approach, enabling the formation of alkenes from aldehydes or ketones and a phosphorus ylide. masterorganicchemistry.comnumberanalytics.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

A reported synthesis of this compound, referred to as Z-CEPA, and its all-trans conjugated isomer (E-CEPA) was accomplished in six steps starting from methyl 5-oxopentanoate. nih.gov This synthesis prominently featured three distinct Wittig reactions as key steps to construct the specific arrangement of double bonds required in the final molecule. nih.gov Such synthetic strategies are vital for creating specific isomers to study their biological activities. nih.govnih.gov While effective, total chemical synthesis of PUFAs can be laborious and challenging, often involving complex multi-step routes. researchgate.net

Table 1: Key Reactions in Stereoselective Synthesis

| Reaction Type | Description | Relevance to (5Z,7E,9E,14Z,17Z)-EPA Synthesis |

|---|---|---|

| Wittig Reaction | A reaction between an aldehyde or ketone and a phosphorus ylide to form an alkene. numberanalytics.com | Used as a key step to establish the specific cis and trans double bonds in the target molecule. nih.gov |

| Sonogashira Coupling | A cross-coupling reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. | A common method in the synthesis of complex polyunsaturated systems, as seen in the synthesis of related lipid mediators. nih.gov |

| Alkyne Reduction | Partial reduction of alkynes to form cis or trans alkenes using specific catalysts (e.g., Lindlar's catalyst for cis-alkenes). | An alternative method for creating Z-configured double bonds, though it can present challenges with selectivity and over-reduction. researchgate.net |

For analytical purposes, particularly gas chromatography (GC), fatty acids are commonly converted into their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comthermofisher.com This derivatization is necessary because the high polarity of free fatty acids can lead to adsorption issues during analysis. sigmaaldrich.com The process neutralizes the polar carboxyl group, increasing the volatility of the compounds and allowing for better separation based on properties like boiling point and degree of unsaturation. sigmaaldrich.comthermofisher.com

The esterification is typically an acid- or base-catalyzed reaction with methanol (B129727). thermofisher.comthermofisher.com A common and rapid method involves using boron trifluoride (BF₃) in methanol as a catalyst. thermofisher.com The general procedure involves heating the fatty acid sample with the BF₃-methanol reagent, followed by extraction of the resulting FAMEs into a nonpolar solvent like hexane. sigmaaldrich.comresearchgate.net The prepared FAME samples can then be analyzed by GC-mass spectrometry (GC-MS) to identify and quantify the fatty acid composition. researchgate.netgs-tek.com Analysis of conjugated FAMEs can be complex, but specialized mass spectrometry techniques can help determine the double bond position and geometry. nih.gov

Table 2: Common FAME Derivatization Methods

| Method | Catalyst | Typical Conditions | Notes |

|---|---|---|---|

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Heat at 50-60°C for several minutes. sigmaaldrich.comthermofisher.com | Fast and efficient, but BF₃ is toxic and must be handled with care. thermofisher.com |

| Acid-Catalyzed | Sulfuric Acid in Methanol | Heat at 55°C for extended periods (e.g., 16 hours). researchgate.net | Slower than the BF₃ method. thermofisher.com |

| Base-Catalyzed | Methanolic Sodium Hydroxide (B78521) | Warm for a few minutes, often followed by an acid catalyst like BF₃. researchgate.net | Used for transesterification of lipids. |

Natural Biosynthetic Pathways Leading to this compound

This specific conjugated fatty acid has been identified as a natural product in certain marine organisms, indicating the existence of specific biosynthetic routes.

This compound is found naturally in the red algae Ptilota filicina. np-mrd.orgnih.govnih.gov The presence of this specific conjugated triene suggests that this organism possesses a unique enzymatic machinery capable of its de novo synthesis. In contrast to the well-understood pathway for all-cis EPA synthesis involving a series of desaturases and elongases, the pathway for this conjugated isomer is less characterized. nih.govwikipedia.org It likely involves specialized enzymes that can introduce the specific trans bonds and conjugated system.

In general, PUFA synthesis in eukaryotes can occur via two main pathways: the standard aerobic desaturase/elongase pathway or the anaerobic PUFA synthase pathway found in some microorganisms. frontiersin.org The PUFA synthase system is a large, multi-domain enzyme complex that iteratively synthesizes long-chain PUFAs directly from malonyl-CoA. aocs.org While the exact mechanism in Ptilota filicina requires further investigation, it represents a potential source for this unique fatty acid.

Another potential biosynthetic route is the enzymatic isomerization of the common all-cis EPA. Certain bacteria, particularly from the genera Pseudomonas and Vibrio, possess cis-trans isomerase enzymes. nih.govnih.gov These enzymes can convert cis double bonds in fatty acids to the trans configuration, often as a mechanism to adapt membrane fluidity in response to environmental stress. nih.gov The reaction is catalyzed by a heme-containing protein and involves direct isomerization without shifting the double bond's position. nih.govnih.gov While this mechanism is established for some bacteria, it is not confirmed if a similar enzymatic process occurs in red algae or if such an enzyme could specifically produce the (5Z,7E,9E) conjugated triene system from all-cis EPA.

Biotechnological Production Considerations for Specific Isomers

The unique properties of specific PUFA isomers have driven interest in their biotechnological production as a sustainable alternative to chemical synthesis or extraction from rare sources. nih.govnih.gov Microalgae and oleaginous yeasts are considered promising "biofactories" for producing high-value lipids, including various forms of EPA. mdpi.commdpi.com

Metabolic engineering offers a powerful tool to produce tailored PUFAs. For instance, the oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce high levels of standard EPA from simple sugars. unileon.es This involves introducing the necessary biosynthetic pathways, including desaturase and elongase enzymes, into the host organism. unileon.es Similarly, microalgae like Nannochloropsis oceanica, a natural EPA producer, are targets for genetic engineering to enhance yields. mdpi.com

Producing a specific conjugated isomer like (5Z,7E,9E,14Z,17Z)-EPA would require the identification and transfer of the specific genes and enzymes responsible for its synthesis, such as those from Ptilota filicina. nih.govnih.gov The challenge lies in understanding this unique biosynthetic pathway and ensuring the heterologous enzymes function correctly within a production host like yeast or a different microalga. mdpi.commdpi.com Combining the production of valuable lipids with other bioproducts is a strategy to improve the economic viability of these biotechnological processes. researchgate.net

Table 3: Organisms in Biotechnological PUFA Production

| Organism Type | Examples | Target PUFAs | Key Considerations |

|---|---|---|---|

| Microalgae | Nannochloropsis sp., Phaeodactylum tricornutum | EPA | Natural producers; potential for phototrophic cultivation; genetic engineering tools are being developed. mdpi.commdpi.com |

| Thraustochytrids | Schizochytrium sp. | DHA, EPA | Heterotrophic organisms capable of high-density cultivation; possess PUFA synthase pathways. aocs.org |

| Yeast | Yarrowia lipolytica | EPA, other omega-3/6 PUFAs | Well-established industrial fermentation organism; can be engineered to produce specific fatty acid profiles from sugar feedstocks. unileon.es |

| Bacteria | Shewanella sp., Moritella marina | EPA, DHA | Possess anaerobic PKS pathways for PUFA synthesis. wikipedia.org |

Metabolic Engineering and Genetic Modification for Isomer Yield

The production of specific geometric isomers of polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) is a significant challenge in biotechnology. While the all-cis isomer of EPA (5Z,8Z,11Z,14Z,17Z) is the most common in nature and the primary focus of metabolic engineering efforts, the targeted synthesis of other isomers, such as this compound, through genetic modification is not yet a well-documented field of research. This specific conjugated triene is known to exist in nature, for instance in red algae like Ptilota filicina, and has been chemically synthesized. nih.gov However, literature detailing the specific biosynthetic pathways and the application of metabolic engineering to enhance the yield of this particular isomer is scarce.

Current metabolic engineering strategies have been broadly successful in producing the all-cis form of EPA in various heterologous hosts, including yeast and plants. These approaches could, in theory, be adapted to generate specific isomers, although this remains a largely unexplored area. The primary methods involve the introduction and optimization of genes encoding for desaturase and elongase enzymes, which are crucial for the EPA biosynthesis pathway.

Research Findings in Host Organisms

The majority of research has focused on the heterologous production of all-cis EPA. These studies provide a foundational understanding of the genetic modifications that could potentially be tailored for the synthesis of specific isomers.

Yeast (Yarrowia lipolytica):

The oleaginous yeast Yarrowia lipolytica has been a workhorse for PUFA production. Through metabolic engineering, a strain was developed that could produce EPA at 15% of its dry cell weight, with EPA constituting 56.6% of the total fatty acids. nih.govnih.gov A critical step in achieving this high yield was the inactivation of the PEX10 gene, which is involved in peroxisome biogenesis. nih.gov This strategy prevents the degradation of fatty acids and could be a crucial element in any system designed to produce specific EPA isomers.

The general pathway engineered into Y. lipolytica for EPA production is the Δ-9 pathway, which involves a series of desaturation and elongation steps starting from oleic acid. The introduction of specific desaturases and elongases with tailored activities would be necessary to produce the (5Z,7E,9E,14Z,17Z) isomer.

Microalgae (Nannochloropsis oceanica):

The marine microalga Nannochloropsis oceanica is a natural producer of all-cis EPA. nih.gov Synthetic biology strategies have been applied to enhance its production. Overexpression of specific desaturases (NoFADs) and elongases (NoFAEs) has been shown to increase EPA yields. For instance, the co-expression of NoFAD1770 and NoFAE0510 resulted in a 45.2% increase in EPA yield compared to the wild type. nih.gov Further enhancements were achieved by overexpressing a diacylglycerol acyltransferase (NoDGAT2K) to channel more EPA into triacylglycerols (TAGs) and by knocking out a TAG lipase (B570770) gene (NoTGL1990) to prevent its degradation. nih.gov These findings highlight the potential of fine-tuning the enzymatic machinery to control the final fatty acid profile.

Fungi (Mortierella alpina):

Research on the fungus Mortierella alpina has demonstrated the microbial conversion of a trans-isomer of linolenic acid to a mono-trans isomer of EPA, specifically 5c,8c,11c,14c,17t-eicosapentaenoic acid. nih.gov This was achieved using a Δ12-desaturase defective mutant. nih.gov This study is significant as it shows that the fungal enzymatic machinery can process trans-fatty acid precursors, suggesting that with the right substrate and genetic background, the synthesis of other specific trans-isomers could be possible.

Transgenic Plants (Camelina sativa):

The oilseed crop Camelina sativa has been engineered to produce significant amounts of all-cis EPA. researchgate.net By expressing a set of heterologous desaturase and elongase genes, researchers have reconstituted the EPA biosynthetic pathway in the seeds of this plant. researchgate.netnih.gov Further increases in EPA accumulation were achieved by using CRISPR-Cas9 to inactivate the competing Fatty Acid Elongase 1 (FAE1) pathway, which increased the availability of the precursor α-linolenic acid (ALA). researchgate.net This demonstrates that manipulating precursor pools is a viable strategy for enhancing the production of desired PUFAs.

Data on Metabolic Engineering for EPA Production

The following table summarizes key findings from metabolic engineering studies aimed at producing EPA. While not specific to the (5Z,7E,9E,14Z,17Z) isomer, these results illustrate the potential of these techniques.

| Host Organism | Genetic Modification | Key Findings | Reference |

| Yarrowia lipolytica | Overexpression of desaturases and elongases; Inactivation of PEX10 gene. | EPA produced at 15% of dry cell weight; EPA constituted 56.6% of total fatty acids. | nih.govnih.gov |

| Nannochloropsis oceanica | Co-expression of NoFAD1770 and NoFAE0510. | 45.2% increase in EPA yield compared to wild type. | nih.gov |

| Nannochloropsis oceanica | Overexpression of NoDGAT2K and knockout of NoTGL1990 in an EPA-enhanced strain. | 154.8% increase in TAG-EPA content compared to wild type. | nih.gov |

| Mortierella alpina | Use of a Δ12-desaturase defective mutant. | Microbial conversion of a trans-isomer of linolenic acid to a mono-trans isomer of EPA. | nih.gov |

| Camelina sativa | Expression of heterologous desaturases and elongases; CRISPR-Cas9 inactivation of FAE1. | Increased accumulation of EPA and other omega-3 long-chain PUFAs in seeds. | researchgate.net |

Metabolism and Derivatization of 5z,7e,9e,14z,17z Eicosapentaenoic Acid

Incorporation into Complex Lipid Classes

After dietary intake, EPA is transported in the blood, either non-esterified or esterified within lipoproteins, to various tissues. nih.gov It can then be incorporated into the membranes of cells as a component of complex lipids or stored in adipose tissue. nih.gov The incorporation of EPA into cellular lipid pools, particularly phospholipids (B1166683), alters the fatty acid composition of cell membranes, which can influence membrane fluidity, the function of membrane-associated proteins, and cell signaling pathways. researchgate.netyoutube.com

EPA is readily esterified into the sn-2 position of various phospholipid classes within cell membranes, displacing other fatty acids, notably the omega-6 PUFA arachidonic acid (AA). researchgate.netyoutube.com This incorporation is a dynamic process, with rates varying among different cell types and phospholipid head groups. nih.gov Studies have demonstrated that EPA is incorporated into major phospholipid fractions, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). frontiersin.orgnih.gov

Research in mice with n-3 PUFA deficiency has shown that supplementation with EPA in the form of phosphatidylcholine (EPA-PC) or lysophosphatidylcholine (B164491) (EPA-LPC) leads to the repletion of EPA in various tissues, including the heart, liver, and brain. nih.gov EPA-LPC, in particular, showed significant effects on EPA recovery in the brain. nih.gov The incorporation into specific molecular species, such as C16:0,20:5 (a species of phosphatidylcholine), can increase substantially following supplementation. nih.gov While direct studies on EPA's incorporation into sphingomyelin (B164518) are less common, its integration into the broader phospholipid pool suggests it can influence the composition of lipid domains, such as lipid rafts, which are often enriched in sphingolipids and cholesterol. researchgate.net

| Phospholipid Class | Key Research Findings | Tissue/Cell Type Studied | Reference |

|---|---|---|---|

| Phosphatidylcholine (PC) | EPA is readily incorporated, with significant increases observed after supplementation. DHA shows preferential incorporation into PC over EPA in some contexts. | Plasma, Platelets, Red Blood Cells, Heart, Liver, Brain | nih.govnih.govnih.govcambridge.org |

| Lysophosphatidylcholine (LPC) | EPA-LPC is an effective form for delivering EPA to tissues, particularly the brain. | Mouse Brain, Heart, Bone Marrow | nih.gov |

| Phosphatidylinositol (PI) | EPA is incorporated into PI, although it is one of the less abundant phospholipid fractions. | Heart, Bone Marrow | nih.gov |

| Phosphatidylethanolamine (PE) | DHA and EPA are incorporated into PE fractions in various tissues. | Heart, Bone Marrow | nih.gov |

In addition to its structural role in phospholipids, EPA is also incorporated into triglycerides (TGs), which serve as a major energy storage lipid. nih.govencyclopedia.pub The incorporation of EPA into TGs is part of the body's normal lipid transport and storage mechanism. Following absorption, fatty acids are re-esterified into triglycerides in the enterocytes to form chylomicrons. In the liver, EPA can be incorporated into TGs and packaged into very-low-density lipoproteins (VLDL) for transport to peripheral tissues. nih.gov

Studies have consistently shown that supplementation with EPA leads to its enrichment in plasma triglycerides. nih.govcambridge.org This process is linked to one of the most well-documented effects of EPA: the lowering of plasma triglyceride levels, particularly in individuals with hypertriglyceridemia. nih.govnih.gov The mechanisms are multifaceted and involve reduced hepatic VLDL-TG synthesis and secretion. nih.gov The form in which EPA is delivered (e.g., as a triglyceride or phospholipid) can influence its metabolic fate and efficacy. For instance, one study in mice found that EPA in phospholipid form (EPA-PL) was superior to its triglyceride form (EPA-TG) in reducing hepatic triglyceride levels. nih.gov

| Aspect of Metabolism | Key Research Findings | Study Context | Reference |

|---|---|---|---|

| Incorporation | EPA is incorporated into plasma triglycerides following supplementation. | Human clinical trials | nih.govcambridge.org |

| Effect on TG Levels | Higher doses of EPA significantly lower plasma triglyceride concentrations. | Healthy adults with moderate hypertriglyceridemia | nih.gov |

| Mechanisms | Mechanisms for TG lowering include reduced hepatic lipogenesis and VLDL production. | Mechanistic reviews and models | nih.gov |

| Formulation Impact | In mice, EPA-PL was more effective at reducing hepatic TG than EPA-TG. | ApoE-/- mouse model of atherosclerosis | nih.gov |

Oxidative Metabolism and Lipid Mediator Formation from Eicosapentaenoic Acid

EPA is a substrate for the same three major enzymatic pathways that metabolize arachidonic acid: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. mdpi.comresearchgate.netwikipedia.org This competition is a key aspect of EPA's mechanism of action. The metabolism of EPA by these enzymes results in the production of a unique set of lipid mediators, or oxylipins, that are structurally distinct from and often have different biological activities than their AA-derived counterparts. youtube.commdpi.com

The cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), catalyze the conversion of PUFAs into prostanoids. nih.govnih.gov When EPA is the substrate, the COX pathway produces the 3-series prostanoids, including prostaglandin (B15479496) E3 (PGE3), prostaglandin D3 (PGD3), and thromboxane (B8750289) A3 (TXA3). researchgate.netnih.govresearchgate.net

EPA competes with AA for access to the active site of COX enzymes. youtube.com However, the efficiency of this conversion varies between the isoforms. COX-1 exhibits a strong preference for AA, with very low activity towards EPA. nih.gov In contrast, COX-2, an enzyme often induced during inflammation, metabolizes EPA more efficiently than COX-1, at a rate approximately 30% of that for AA. nih.govnih.gov The formation of PGE3 from EPA has been demonstrated to be primarily mediated through the COX-2 pathway. nih.gov The resulting 3-series prostanoids are generally considered to be less inflammatory than their 2-series (AA-derived) counterparts. youtube.comresearchgate.net For example, PGE3 is reported to be a weaker inflammatory mediator than PGE2. nih.gov

| Feature | Metabolism of Eicosapentaenoic Acid (EPA) | Metabolism of Arachidonic Acid (AA) | Reference |

|---|---|---|---|

| Enzyme Isoform Preference | Poor substrate for COX-1; better substrate for COX-2. | Good substrate for both COX-1 and COX-2. | nih.gov |

| Primary Products | 3-series prostanoids (e.g., PGE3, PGD3, TXA3). | 2-series prostanoids (e.g., PGE2, PGD2, TXA2). | researchgate.netnih.govresearchgate.net |

| Relative Biological Activity | Products are generally less potent inflammatory mediators. | Products (e.g., PGE2, LTB4) are potent pro-inflammatory mediators. | youtube.comresearchgate.net |

The lipoxygenase (LOX) family of enzymes introduces a hydroperoxy group into PUFAs. vanderbilt.edu When acting on EPA, LOX enzymes produce hydroperoxyeicosapentaenoic acids (HPEPEs), which are then typically reduced to their more stable hydroxy derivatives, the hydroxyeicosapentaenoic acids (HEPEs). researchgate.net Different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibit positional specificity, creating a variety of HEPE isomers. nih.govnih.gov

For example, 12-LOX metabolizes EPA to form 12-HEPE, and research has shown that ultraviolet radiation can significantly increase 12-HEPE levels in human skin. nih.govnih.gov Similarly, 15-LOX-1 can convert EPA into 15-HEPE, which can be further metabolized. nih.gov These HEPEs are not merely metabolic byproducts; they are precursors to specialized pro-resolving mediators (SPMs), such as the E-series resolvins (e.g., Resolvin E1 and E2), which actively participate in the resolution of inflammation. nih.gov For instance, 18-HEPE, formed by acetylated COX-2 or certain CYP enzymes, is a key intermediate in the synthesis of Resolvin E2. nih.gov

| LOX Enzyme | Primary EPA-Derived Product | Further Metabolites/Significance | Reference |

|---|---|---|---|

| 5-LOX | 5-HEPE | Precursor to 5-series leukotrienes (e.g., LTB5), which are weak chemoattractants compared to LTB4. | researchgate.netresearchgate.net |

| 12-LOX | 12-HEPE | Produced efficiently in platelets and skin; may act as a partial agonist to 12-HETE. | nih.govnih.gov |

| 15-LOX | 15-HEPE | Can be further metabolized to epoxides and dihydroperoxy fatty acids. | nih.gov |

| Acetylated COX-2 / CYP450 | 18-HEPE | Key precursor for the synthesis of E-series resolvins (e.g., Resolvin E2). | nih.gov |

The third major route for EPA metabolism is the cytochrome P450 (CYP) monooxygenase pathway. mdpi.comwikipedia.org A specific subset of these enzymes, known as epoxygenases, metabolize EPA by adding an oxygen atom across one of its double bonds to form epoxyeicosatetraenoic acids (EEQs). researchgate.netnih.govresearchgate.net Most CYP isoforms can metabolize EPA, often with higher efficiency than AA. pnas.org

CYP epoxygenases preferentially target the terminal (ω-3) double bond of EPA, leading to the formation of 17,18-EEQ as a major product. mdpi.comnih.govpnas.org However, other regioisomers such as 8,9-EEQ, 11,12-EEQ, and 14,15-EEQ are also produced, with the specific ratio depending on the CYP isoform involved. mdpi.com For example, human CYP2C8 produces 17,18-EEQ almost exclusively from EPA, while CYP2C23 produces a mixture of all four regioisomers. mdpi.com These epoxygenated metabolites are biologically active signaling molecules. nih.gov They can be further metabolized, primarily through hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding, and generally less active, dihydroxy-eicosatetraenoic acids (DiHETEs). nih.govresearchgate.net

| CYP Isoform | Primary EPA-Derived Product(s) (EEQs) | Key Research Finding | Reference |

|---|---|---|---|

| Human CYP2C8 | 17,18-EEQ (exclusive product) | Shows high regioselectivity for the ω-3 double bond of EPA. | mdpi.com |

| CYP2C23 | 17,18-EEQ, 14,15-EEQ, 11,12-EEQ, 8,9-EEQ | Produces a mixture of EEQ regioisomers, with 17,18-EEQ being the most abundant. | mdpi.com |

| CYP2J2 | 17,18-EEQ | Along with CYP2C8, this isoform is a major producer of ω-3 epoxides. | nih.gov |

| CYP2E1 | Acts as an epoxygenase for EPA (and DHA). | This isoform displays different catalytic preferences depending on the PUFA substrate (acts as a hydroxylase for AA). | mdpi.com |

Biosynthesis of Specialized Pro-Resolving Mediators (SPMs) from EPA

EPA is the primary substrate for the biosynthesis of several families of Specialized Pro-Resolving Mediators (SPMs), which are bioactive compounds that actively orchestrate the termination of inflammation and promote tissue healing. nih.govnih.gov These mediators are enzymatically generated during the resolution phase of acute inflammation. foodandnutritionresearch.net

E-series resolvins are a prominent family of SPMs derived from EPA that possess potent anti-inflammatory and pro-resolving actions. proquest.comnih.gov Their biosynthesis involves complex, stereospecific enzymatic pathways, often requiring transcellular cooperation between different cell types, such as endothelial cells and leukocytes. nih.gov

The initial step in RvE biosynthesis can be initiated by several enzymes. Aspirin-acetylated cyclooxygenase-2 (COX-2) or cytochrome P450 monooxygenases can convert EPA into precursors like 18R-hydroxyeicosapentaenoic acid (18R-HEPE) or its stereoisomer, 18S-HEPE. nih.govreactome.orgresearchgate.net These intermediates are then released and taken up by neighboring leukocytes, such as neutrophils, where they are further metabolized by lipoxygenases (LOX), primarily 5-LOX. nih.govresearchgate.net

The subsequent enzymatic actions determine the specific resolvin produced:

Resolvin E1 (RvE1): The biosynthesis of RvE1 (5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid) from the 18R-HEPE precursor involves the action of 5-LOX, which forms a 5S-hydro(peroxy)-18R-HEPE intermediate. researchgate.netpnas.org This is then converted to a 5,6-epoxide intermediate, which is subsequently hydrolyzed by leukotriene A4 hydrolase (LTA4H) to form RvE1. proquest.comnih.gov

Resolvin E2 (RvE2): This resolvin is formed when the 5S-hydro(peroxy) intermediate in the RvE1 pathway is reduced to a 5S-hydroxyl group instead of forming an epoxide. researchgate.net

Resolvin E3 (RvE3): The biosynthesis of RvE3 involves the action of 15-lipoxygenase on EPA. nih.gov

18S-E-Series Resolvins: Parallel biosynthetic pathways exist that start with the 18S-HEPE precursor. proquest.comnih.gov Human recombinant 5-lipoxygenase can use both 18R- and 18S-HEPE as substrates, leading to the formation of 18S-RvE1 and 18S-RvE2 through enzymatic steps analogous to the 18R-pathway. proquest.comnih.gov

These resolvins actively regulate the inflammatory response by binding to specific G-protein-coupled receptors, such as ERV1/ChemR23 and BLT1, on immune cells. nih.gov

Interactive Table: Key Intermediates and Enzymes in E-Series Resolvin Biosynthesis

| Resolvin | Primary Precursor from EPA | Key Biosynthetic Enzymes | Reference |

|---|---|---|---|

| Resolvin E1 (RvE1) | 18R-HEPE | Aspirin-acetylated COX-2, 5-LOX, LTA4H | proquest.comnih.govresearchgate.net |

| Resolvin E2 (RvE2) | 18R-HEPE | Aspirin-acetylated COX-2, 5-LOX | nih.govresearchgate.net |

| Resolvin E3 (RvE3) | EPA | 15-LOX | nih.govreactome.org |

| 18S-Resolvin E1 (18S-RvE1) | 18S-HEPE | CYP Monooxygenases, 5-LOX, LTA4H | proquest.comnih.govreactome.org |

Protectins are another class of SPMs with potent protective and pro-resolving activities. foodandnutritionresearch.net However, research indicates that the major protectins, particularly Protectin D1 (PD1), also known as neuroprotectin D1 (NPD1) in neural tissues, are biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA), not EPA. nih.govmdpi.comresearchgate.net The biosynthesis from DHA involves its conversion by a 15-lipoxygenase-like enzyme to form an epoxide-containing intermediate, which is then hydrolyzed to yield the final protectin structure. nih.govfoodandnutritionresearch.net While EPA is the precursor for E-series resolvins, the protectin family originates from its longer-chain counterpart, DHA. mdpi.com

Similar to protectins, maresins (macrophage mediators in resolving inflammation) are a major family of SPMs derived from docosahexaenoic acid (DHA). nih.govnumberanalytics.com They are primarily produced by macrophages. nih.gov The key step in their synthesis is the conversion of DHA by 12-lipoxygenase (12-LOX) to a 13S,14S-epoxide intermediate, which is then enzymatically hydrolyzed to form Maresin 1 (MaR1). nih.gov There is currently no significant evidence to suggest a direct biosynthetic pathway for maresins originating from EPA.

Analysis of Oxidized Eicosapentaenoic Acids (oxiEPE)

EPA is highly susceptible to oxidation due to its four bis-allylic positions (carbons located between two double bonds), which makes hydrogen atom removal relatively easy. nih.gov This leads to the formation of a wide array of oxidized products, collectively known as oxidized eicosapentaenoic acids (oxiEPE). lipotype.com The oxidation can occur non-enzymatically (autoxidation) when exposed to air or enzymatically in a selective manner within the body. nih.gov

The analysis of these compounds is crucial for understanding their biological roles. Mass spectrometry (MS) is a primary tool for investigating the autoxidation of EPA and identifying the various oxidized products formed. nih.govnih.gov Studies using MS have shown that upon exposure to air, EPA is converted into a series of species with the sequential addition of oxygen atoms. nih.gov

Analytical techniques for oxylipins, including oxiEPEs, often involve gas chromatography/mass spectrometry (GC/MS). nih.gov These methods allow for the profiling of both free and esterified oxylipins. nih.gov

Interactive Table: Examples of Oxidized EPA Products Detected by Mass Spectrometry

| Number of Added Oxygen Atoms | Description | Reference |

|---|---|---|

| 1 | Mono-oxygenated EPA (e.g., HEPE) | nih.gov |

| 2 | Di-oxygenated EPA | nih.gov |

| 3 | Tri-oxygenated EPA | nih.gov |

| 4 | Tetra-oxygenated EPA | nih.gov |

| 5 | Penta-oxygenated EPA | nih.gov |

| 6 | Hexa-oxygenated EPA | nih.gov |

Beta-Oxidation and Catabolic Fate

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle to generate energy in the form of ATP. wikipedia.orgaocs.org Like other fatty acids, EPA undergoes beta-oxidation. dhaomega3.org The process involves a cycle of four main enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by ketoacyl-CoA thiolase. aocs.org

Because EPA is a polyunsaturated fatty acid with five double bonds, its complete oxidation requires additional auxiliary enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the non-standard bond positions that arise during the breakdown process. wikipedia.orgaocs.org

Research has shown that EPA is subject to rapid and extensive beta-oxidation upon entering certain tissues, such as the brain. nih.govnih.gov This rapid catabolism is one reason why EPA levels are typically much lower than DHA levels in brain phospholipids, despite similar rates of entry into the brain. nih.govnih.gov The products of EPA beta-oxidation can also be recycled into other endogenous fatty acid biosynthetic pathways. nih.gov

Interplay with Other Fatty Acid Metabolic Networks (e.g., Omega-6 Fatty Acids)

The metabolic pathways of omega-3 fatty acids like EPA are closely intertwined with those of omega-6 fatty acids, most notably arachidonic acid (AA). nih.govnih.gov Both EPA and AA are 20-carbon PUFAs and serve as substrates for the same sets of enzymes—cyclooxygenases (COX) and lipoxygenases (LOX)—to produce signaling molecules called eicosanoids. frontiersin.orgyoutube.comyoutube.com This creates a direct metabolic competition. nih.govnih.gov

Competition for Enzymes: EPA competitively inhibits the conversion of AA by COX and LOX enzymes. nih.govnih.gov When EPA is present, it is metabolized into 3-series prostaglandins (B1171923) and thromboxanes, and 5-series leukotrienes. wikipedia.org In contrast, AA is metabolized into 2-series prostaglandins and thromboxanes, and 4-series leukotrienes. youtube.com

Different Bioactivity of Products: The eicosanoids derived from EPA are generally less inflammatory or are even anti-inflammatory compared to the potent pro-inflammatory eicosanoids derived from AA. youtube.com For example, leukotriene B5 (LTB5) from EPA is a much weaker neutrophil chemoattractant than leukotriene B4 (LTB4) from AA.

Influence of Oxidation Capacity: The cellular oxidation capacity can influence this competition. For instance, enhancing beta-oxidation with L-carnitine can increase the breakdown of EPA more than AA in liver cells, which may alleviate the competitive inhibition of AA-dependent prostaglandin synthesis by EPA. nih.gov

This interplay means that the balance of omega-3 and omega-6 fatty acids in cell membranes can significantly influence the net inflammatory tone of a tissue. youtube.com

Interactive Table: Comparison of Eicosanoid Products from EPA and Arachidonic Acid (AA)

| Enzyme Pathway | Substrate | Resulting Eicosanoid Class | General Activity Profile | Reference |

|---|---|---|---|---|

| Cyclooxygenase (COX) | Arachidonic Acid (AA) | Prostaglandins (2-series), Thromboxanes (2-series) | Pro-inflammatory, Pro-aggregatory | youtube.com |

| Eicosapentaenoic Acid (EPA) | Prostaglandins (3-series), Thromboxanes (3-series) | Less inflammatory, Inhibits platelet aggregation | wikipedia.org | |

| Lipoxygenase (LOX) | Arachidonic Acid (AA) | Leukotrienes (4-series) | Potently pro-inflammatory, Chemotactic | youtube.com |

| Eicosapentaenoic Acid (EPA) | Leukotrienes (5-series) | Weakly inflammatory, Less chemotactic | wikipedia.orgnih.gov |

Molecular and Cellular Mechanisms of Action of 5z,7e,9e,14z,17z Eicosapentaenoic Acid and Its Metabolites

Receptor-Mediated Signaling

(5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid and its metabolites can trigger intracellular signaling cascades by binding to and activating specific cell surface and nuclear receptors.

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR30, GPR120)

This compound serves as a ligand for several G protein-coupled receptors, thereby initiating rapid cellular responses.

GPR120 (FFAR4): This receptor is a key mediator of the anti-inflammatory effects of omega-3 fatty acids, including EPA. nih.govnih.gov In adipocytes, EPA-mediated activation of GPR120 attenuates palmitate-induced inflammation by inhibiting the TAK1/TAB1 protein complex interaction, which in turn suppresses the phosphorylation of NF-κB. nih.govnih.gov Silencing of GPR120 has been shown to abolish these anti-inflammatory effects. nih.gov Furthermore, EPA supplementation in diet-induced obese mice has been observed to suppress adipose tissue inflammation and shift macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, effects that are dependent on GPR120 signaling. nih.govnih.gov In macrophages, EPA treatment leads to an increase in GPR120 protein levels and activation of the Raf-ERK1/2-IKKβ-NF-κB p65 signaling pathway. nih.gov

GPR30 (GPER1): Research has identified GPR30 as a novel receptor for EPA, particularly in the context of cancer biology. In ovarian clear cell carcinoma cells, EPA has been shown to suppress cell growth by inducing apoptosis through its interaction with GPR30. nih.gov The binding of EPA to GPR30 activates the GPR30-cAMP-protein kinase A signaling pathway. nih.gov This interaction also leads to the inhibition of the pro-survival AKT and ERK signaling pathways. nih.govmdpi.com The anti-proliferative action of EPA is diminished when GPR30 is inhibited. nih.gov

Nuclear Receptor Modulation (e.g., Peroxisome Proliferator-Activated Receptors - PPARα, PPARγ)

This compound and its metabolites are well-established modulators of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.

PPARα: EPA enhances the expression of PPARα and its activation is essential for the anti-inflammatory and cytoprotective effects of the fatty acid. nih.gov In macrophages stimulated with lipopolysaccharide (LPS), EPA alleviates oxidative stress and inflammation by activating the FABP5/PPARα/NF-κB axis. nih.gov Oxidized EPA has also been shown to be a potent activator of PPARα. ahajournals.org

PPARγ: EPA functions as a natural ligand for PPARγ, activating its signaling pathway. nih.gov This activation in human meibomian gland epithelial cells leads to cell cycle exit, lipid accumulation, and autophagy. nih.govnih.gov EPA specifically upregulates the expression of PPARγ target genes involved in lipid synthesis. nih.gov The interaction of EPA with PPARγ can also have implications in cancer, where it has been shown to induce DNA demethylation in a TET1-dependent manner. nih.gov However, in the context of adipogenesis, EPA has been found to inhibit this process by reducing the effectiveness of PPARγ activators. researchgate.net

| Receptor | Cell Type | Key Downstream Effects of EPA Interaction |

| GPR120 | Adipocytes, Macrophages | Attenuation of inflammation via inhibition of TAK1/TAB1 and NF-κB phosphorylation; shift to M2 macrophage phenotype. nih.govnih.gov |

| GPR30 | Ovarian Cancer Cells | Suppression of cell growth via apoptosis induction; activation of cAMP-PKA pathway; inhibition of AKT and ERK pathways. nih.govmdpi.com |

| PPARα | Macrophages | Alleviation of oxidative stress and inflammation via FABP5/PPARα/NF-κB axis. nih.gov |

| PPARγ | Meibomian Gland Epithelial Cells, Hepatocarcinoma Cells, Preadipocytes | Induction of cell cycle exit, lipid accumulation, and autophagy; upregulation of lipid synthesis genes; induction of DNA demethylation; inhibition of adipogenesis. nih.govnih.govnih.govresearchgate.net |

Modulation of Gene Expression

The biological activities of this compound are significantly mediated through its ability to modulate the expression of a wide array of genes.

Transcriptional Regulation

EPA influences gene expression through the modulation of various transcription factors, extending beyond its effects on NF-κB and PPARs.

Sterol Regulatory Element-Binding Protein (SREBP)-1c: EPA has been shown to down-regulate the expression of SREBP-1c, a master transcriptional regulator of lipogenesis. nih.gov This suppression occurs in hepatocytes and is a key mechanism by which EPA reduces triglyceride synthesis. nih.gov Oxidized forms of EPA have been found to be even more potent in suppressing SREBP-1c expression. nih.gov EPA can also inhibit the expression of the selenoprotein P gene by decreasing the binding of SREBP-1c to its promoter. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): EPA can induce the transcription of genes containing antioxidant response elements (AREs) by activating the Nrf2 pathway. In endothelial cells, EPA treatment increases the expression of heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), both of which are regulated by Nrf2 and play roles in antioxidant defense. nih.gov

Other Transcriptional Effects: In colon adenoma cells, EPA has been shown to modulate the expression of a variety of genes involved in detoxification, cell cycle control, signaling pathways, and apoptosis. nih.gov Furthermore, in newborn rats, EPA has been demonstrated to stimulate the gene expression of the leptin receptor in the hypothalamus. mdpi.com

Epigenetic Mechanisms (e.g., DNA Methylation, Histone Modification)

Emerging evidence suggests that EPA can influence gene expression through epigenetic modifications.

DNA Methylation: A significant finding has shown that EPA can induce DNA demethylation in hepatocarcinoma cells. nih.gov This process is mediated through the ten-eleven translocation (TET) enzymes, specifically TET1. EPA promotes the formation of a heterodimer between PPARγ and the retinoid X receptor α (RXRα), which then interacts with TET1. This complex binds to hypermethylated CpG islands on genes like the tumor suppressor p21, leading to the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) and subsequent gene re-expression. nih.gov

Histone Modification: While direct evidence for the specific isomer this compound is limited, studies on omega-3 fatty acids in general suggest a role in modulating histone modifications. For instance, maternal diets rich in omega-3 fatty acids have been shown to increase histone H3 lysine (B10760008) 18 acetylation (H3K18ac) at the transcription start sites of DNA damage response genes in offspring. nih.gov Butyrate, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor, suggesting that fatty acids can influence chromatin structure and gene accessibility. greenmedinfo.comwikipedia.org

| Epigenetic Mechanism | Key Findings Related to EPA |

| DNA Methylation | Induces DNA demethylation in carcinoma cells via a TET1-dependent mechanism, involving a TET1-PPARγ-RXRα complex, leading to the re-expression of tumor suppressor genes like p21. nih.gov |

| Histone Modification | Diets rich in omega-3 fatty acids can increase histone acetylation (H3K18ac) at specific gene promoters, suggesting a potential mechanism for EPA-mediated gene regulation. nih.gov |

Cellular Membrane Integration and Biophysical Effects

This compound, upon incorporation into cellular membranes, can significantly alter their biophysical properties, which in turn affects the function of membrane-associated proteins and signaling platforms.

Membrane Fluidity and Organization: EPA's effect on membrane fluidity is complex and can be context-dependent. Some studies suggest that EPA reduces membrane fluidity. nih.gov In atherosclerotic-like model membranes, EPA was found to have no significant disordering effect on membrane fluidity, in contrast to docosahexaenoic acid (DHA) which increased fluidity. ahajournals.org In the cold-adapted bacterium Shewanella livingstonensis, EPA is not required for bulk bilayer fluidity but plays a role in membrane organization and cell division. researchgate.net

Cholesterol Domain and Lipid Raft Modulation: EPA has been shown to inhibit the formation of cholesterol crystalline domains in model membranes. nih.gov It can also alter the lipid composition of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. nih.gov The incorporation of EPA into lipid rafts leads to a considerable increase in unsaturated fatty acyl chains within these domains. nih.gov

Bilayer Thickness: EPA can influence the thickness of the membrane bilayer. In model membranes, EPA has been observed to produce larger d-space values compared to controls, suggesting it helps maintain a more uniform lipid dynamic. nih.gov

| Biophysical Effect | Impact of EPA Integration |

| Membrane Fluidity | Can reduce or maintain membrane fluidity depending on the membrane composition and environment. nih.govahajournals.org |

| Cholesterol Domains | Inhibits the formation of cholesterol crystalline domains. nih.gov |

| Lipid Rafts | Alters the lipid composition, increasing the proportion of unsaturated fatty acyl chains. nih.gov |

| Bilayer Width | Can increase the d-space of the membrane, suggesting a role in maintaining bilayer width. nih.gov |

Membrane Fluidity Modulation

The distinct structure of EPA influences its interaction with other membrane lipids. X-ray diffraction studies on model membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and cholesterol revealed that EPA assumes an energetically favorable extended conformation within the membrane. This orientation allows it to be stabilized by van der Waals interactions, increasing the electron density over a broad area of the membrane's hydrocarbon core. researchgate.net This contrasts with docosahexaenoic acid (DHA), which tends to locate more towards the phospholipid headgroup region. researchgate.net

Furthermore, EPA's impact on membrane elasticity, measured as the area expansion modulus (Kapp), is notable. In model membranes containing high concentrations of cholesterol, which promotes the formation of distinct lipid phases, EPA and DHA exert differential effects on membrane elasticity. nih.gov While both PUFAs can alter membrane properties, these structural and locational differences likely contribute to their distinct biological activities. researchgate.netnih.gov

| Study Focus | Model System | Key Finding on EPA's Effect | Source |

| Atherosclerotic-like membranes | Model membranes | Reduces membrane fluidity and inhibits cholesterol domain formation. | nih.gov |

| General membrane properties | Recombinant E. coli | Contributes essential fluidity to the bilayer, supporting respiratory function. | noaa.gov |

| Molecular location | POPC and cholesterol vesicles | Assumes an extended orientation, increasing electron density in the hydrocarbon core. | researchgate.net |

| Membrane elasticity | DOPC model membranes with cholesterol | Modulates membrane elasticity (Kapp), differing from DHA's effect. | nih.gov |

Lipid Raft Dynamics and Signaling Platform Alterations

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. These ordered domains function as crucial platforms for cellular signaling by concentrating or excluding specific proteins. EPA can significantly alter the dynamics and composition of these rafts, thereby modulating downstream signaling events. nih.govnih.gov

Research has demonstrated that treating Jurkat T cells with EPA leads to a notable change in the lipid composition of their membrane rafts. nih.gov Specifically, EPA supplementation results in a significant increase in the proportion of unsaturated fatty acyl chains within the raft-associated lipids. nih.gov This enrichment with polyunsaturated fatty acids occurs in both the exoplasmic and cytoplasmic leaflets of the membrane. nih.gov

This alteration of the lipid environment within the raft has profound consequences for signaling proteins that normally reside there. Many key signaling molecules, such as the Src family kinase Lck and the Linker for Activation of T cells (LAT), are anchored to the cytoplasmic leaflet of lipid rafts via saturated acyl chains. The incorporation of EPA into raft phospholipids (B1166683) disrupts the tightly packed, ordered environment that these saturated anchors prefer. bohrium.com Consequently, these acylated signaling proteins are displaced from the rafts. bohrium.comamanote.com This displacement is a primary mechanism by which EPA inhibits T lymphocyte activation, as it effectively dismantles the signaling platforms required for an immune response. bohrium.com The evidence strongly suggests that this protein displacement is due to the altered lipid composition of the raft itself, rather than a change in the acylation of the proteins. bohrium.com

| Cell Type | EPA-Induced Change in Lipid Raft | Consequence | Source |

| Jurkat T cells | Increased unsaturated fatty acyl chains in raft lipids. | Altered lipid environment. | nih.gov |

| Jurkat T cells | Enrichment of PUFAs in raft phospholipids (e.g., phosphatidylethanolamine). | Displacement of signaling proteins Lck and LAT from rafts. | bohrium.comamanote.com |

| General | Modulation of lipid raft organization. | Control over the clustering of proteins required for cell signaling is altered. | nih.gov |

Cellular Uptake Mechanisms

The cellular uptake and subsequent metabolic activation of EPA are critical preliminary steps for its biological activity. Studies comparing leukemia cell lines with differing sensitivities to PUFA-induced cell death have provided insight into these mechanisms. Research on the PUFA-sensitive Ramos cell line, which undergoes apoptosis upon EPA treatment, revealed a two- to three-fold higher rate of EPA uptake compared to the PUFA-resistant U-698 cell line. nih.gov

This increased uptake is linked to the cell's capacity for metabolic processing, particularly its activation and storage. The activation of fatty acids into their acyl-CoA derivatives is a key step, catalyzed by acyl-CoA synthetases (ACSs). nih.gov A comparison between the sensitive Ramos cells and resistant U-698 cells showed that while the expression of several fatty acid binding proteins and ACS isoforms was similar, the mRNA level for Acyl-CoA Synthetase 3 (ACS3) was 1.7 times higher in the sensitive Ramos cells. nih.gov

Furthermore, cell lysates from Ramos cells demonstrated a higher capacity to convert EPA into its activated form, EPA-CoA. nih.gov This enhanced activation facilitates the incorporation of EPA into neutral lipids, with Ramos cells showing a three-fold greater accumulation of triacylglycerol after 24 hours of incubation with EPA. nih.gov These findings indicate that the cellular machinery responsible for uptake, activation (specifically involving ACS3), and subsequent esterification into lipid bodies is directly related to the ultimate efficacy of EPA in inducing cellular responses like apoptosis. nih.gov

| Cell Line Feature | Ramos Cells (EPA-Sensitive) | U-698 Cells (EPA-Resistant) | Source |

| EPA Uptake Rate | 2- to 3-fold higher | Lower | nih.gov |

| Response to EPA | Apoptosis | Resistant | nih.gov |

| Acyl-CoA Synthetase 3 (ACS3) mRNA | Higher expression (1.7x) | Lower expression | nih.gov |

| EPA to EPA-CoA Activation | Higher capacity | Lower capacity | nih.gov |

| Triacylglycerol Accumulation | Higher (3-fold) | Lower | nih.gov |

Influence on Intracellular Signaling Cascades

This compound and its metabolites exert profound effects on cellular function by modulating key intracellular signaling cascades. These pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and PI3K/Akt systems, govern fundamental processes such as cell growth, inflammation, and survival. The influence of EPA on these cascades is often highly dependent on the cell type, the specific stimulus, and the metabolic state of the cell.

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, p38 MAPK)

The MAPK family of kinases, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK, are central to cellular responses to external stimuli. EPA has been shown to modulate these pathways in a manner that varies significantly with the cellular context.

In human Jurkat T cells, EPA diminishes the phosphorylation of ERK1/2 that is induced by stimulants like phorbol (B1677699) 12-myristate 13-acetate (PMA) and anti-CD3 antibodies. nih.gov This suggests that EPA acts upstream of the kinase MEK, affecting both Protein Kinase C (PKC)-dependent and -independent mechanisms. nih.gov Similarly, in ES2 ovarian cancer cells, EPA was found to inhibit the phosphorylation of ERK1/2. nih.gov

Conversely, in other cell types, EPA can activate MAPK pathways. In C2C12 skeletal muscle cells, EPA treatment leads to the increased phosphorylation of p38 MAPK. mdpi.comnih.gov This activation is part of a broader metabolic signaling response involving AMP-activated protein kinase (AMPK) that promotes glucose uptake. mdpi.comnih.gov However, in human pulmonary microvascular endothelial cells (HPMECs), EPA was found to suppress IL-1β-stimulated p38 MAPK phosphorylation, an effect potentially mediated by its lipoxygenase-derived metabolites. pasteur.fr

| Cell Type | Pathway Component | Stimulus | Effect of EPA | Source |

| Jurkat T cells | ERK1/2 | PMA, anti-CD3 antibodies | Inhibition of phosphorylation | nih.gov |

| ES2 Ovarian Cancer Cells | ERK1/2 | - | Inhibition of phosphorylation | nih.gov |

| C2C12 Skeletal Muscle Cells | p38 MAPK | - | Increased phosphorylation | mdpi.comnih.gov |

| HPMECs | p38 MAPK | Interleukin-1β | Suppression of phosphorylation | pasteur.fr |

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immune responses. EPA's interaction with this pathway is multifaceted, with reports of both activation and inhibition depending on the experimental conditions and the form of EPA used.

In some contexts, EPA perturbs the canonical NF-κB pathway in a novel manner. In the MIA PaCa2 pancreatic tumor cell line, pre-incubation with EPA prior to stimulation with Tumor Necrosis Factor-alpha (TNF-α) preserved the inhibitory protein IκBα but resulted in prolonged NF-κB activation. nih.govspandidos-publications.com In RAW264.7 macrophages, EPA was found to stimulate the degradation of IκBα and promote the translocation of the NF-κB p65 subunit to the nucleus, thereby activating the pathway as part of a GPR120-mediated response. nih.gov

In contrast, other studies demonstrate a clear anti-inflammatory, inhibitory role for EPA on NF-κB signaling. In macrophages, omega-3 PUFAs can negatively regulate inflammation by promoting the deacetylation of the NF-κB p65 subunit, an effect mediated through the activation of the AMPK/SIRT1 pathway. plos.org Furthermore, research on endothelial cells has shown that oxidized EPA, but not its unoxidized form, potently inhibits cytokine-induced NF-κB activation. ahajournals.org This inhibition occurs without preventing the phosphorylation of IκBα and is dependent on the peroxisome proliferator-activated receptor α (PPARα). ahajournals.org Studies in THP-1 macrophages also showed that EPA decreased the expression of genes within the NF-κB pathway. researchgate.net

| Cell Type | Form of EPA | Key Finding | Mechanism | Source |

| MIA PaCa2 Pancreatic Cancer | Unoxidized | Prolonged NF-κB activation despite IκBα preservation. | Novel mechanism, details unclear. | nih.govspandidos-publications.com |

| RAW264.7 Macrophages | Unoxidized | Activation of NF-κB pathway. | GPR120-mediated IκBα degradation and p65 nuclear translocation. | nih.gov |

| Endothelial Cells | Oxidized | Inhibition of cytokine-induced NF-κB activation. | PPARα-dependent, does not block IκBα phosphorylation. | ahajournals.org |

| Macrophages | Unoxidized | Inhibition of NF-κB signaling. | Activation of AMPK/SIRT1 pathway leading to p65 deacetylation. | plos.org |

| THP-1 Macrophages | Unoxidized | Decreased expression of NF-κB pathway genes. | Transcriptional regulation. | researchgate.net |

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is fundamental for regulating cell growth, proliferation, and survival. Research consistently points towards an inhibitory role for EPA on this pro-survival pathway in various cell types.

In human umbilical vein endothelial cells (HUVECs), EPA treatment was shown to inhibit the TNF-α-induced expression of the adaptor protein Lnk. nih.gov This effect was mediated through the PI3K/Akt pathway, as EPA directly decreased the amount of activated, phosphorylated Akt. nih.gov The use of a PI3K inhibitor, LY294002, mimicked the effect of EPA, confirming the pathway's involvement. nih.gov

Similarly, in ES2 ovarian cancer cells, EPA was found to inhibit the phosphorylation of Akt. nih.gov This action was shown to be dependent on the G protein-coupled receptor 30 (GPR30), which acts as a receptor for EPA in these cells. nih.gov Knockdown of GPR30 dramatically impaired EPA's ability to inhibit Akt phosphorylation, linking the membrane-level reception of EPA to the modulation of this key intracellular signaling cascade. nih.gov Further supporting an inhibitory role, studies in THP-1 macrophages have shown that EPA can decrease the expression of the gene for AKT1. researchgate.net

| Cell Type | Stimulus | Effect of EPA on PI3K/Akt Pathway | Upstream/Downstream Details | Source |

| HUVECs | TNF-α | Inhibition of Akt phosphorylation. | Decreases TNF-α-induced Lnk expression. | nih.gov |

| ES2 Ovarian Cancer Cells | - | Inhibition of Akt phosphorylation. | Mediated by the GPR30 receptor. | nih.gov |

| THP-1 Macrophages | - | Decreased gene expression of AKT1. | Transcriptional regulation. | researchgate.net |

AMP-Activated Protein Kinase (AMPK) and Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK) Pathways

Eicosapentaenoic acid (EPA) is a significant modulator of cellular energy homeostasis, primarily through its influence on the AMP-Activated Protein Kinase (AMPK) signaling pathway. AMPK acts as a master sensor of the cell's energy status mdpi.com. Its activation is crucial for shifting cellular processes from energy-consuming (anabolic) to energy-producing (catabolic) states.

Research in skeletal muscle cells has illuminated a key mechanism by which EPA activates AMPK. Studies show that EPA treatment leads to an increase in the intracellular AMP:ATP ratio, a primary trigger for AMPK activation mdpi.com. This activation occurs via phosphorylation of the threonine 172 residue on the AMPKα catalytic subunit mdpi.comnih.gov.

Furthermore, EPA's effect on AMPK is intricately linked to calcium signaling. EPA induces the generation of intracellular calcium, which in turn activates the Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK) mdpi.comnih.gov. CaMKK is a known upstream kinase for AMPK nih.gov. Once activated by calcium, CaMKK directly phosphorylates and activates AMPK mdpi.com. This was demonstrated in studies where the inhibition of CaMKK with the chemical inhibitor STO-609, or the chelation of intracellular calcium with BAPTA-AM, nullified the EPA-induced activation of AMPK mdpi.com.

The activation of the CaMKK-AMPK cascade by EPA has significant downstream metabolic consequences. In skeletal muscle, this pathway stimulates glucose uptake through the translocation of glucose transporter type 4 (GLUT4) to the cell membrane mdpi.comnih.gov. In endothelial cells, EPA-mediated AMPK activation leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), which improves endothelial function nih.gov.

Table 1: Key Proteins in the EPA-Mediated AMPK/CaMKK Signaling Pathway

| Protein/Molecule | Role in Pathway | Effect of EPA | Reference |

| Intracellular Calcium (Ca2+) | Activator of CaMKK | Increased levels | mdpi.com |

| CaMKK | Upstream kinase that phosphorylates and activates AMPK. | Induced/Activated | mdpi.comnih.gov |

| AMPK | Central energy sensor; activated by CaMKK and an increased AMP:ATP ratio. | Phosphorylated at Thr172 and activated. | mdpi.comnih.gov |

| ACC (Acetyl-CoA Carboxylase) | Downstream target of AMPK; involved in fatty acid synthesis. | Phosphorylated (inactivated). | mdpi.com |

| GLUT4 (Glucose Transporter 4) | Facilitates glucose uptake into cells. | Translocation to the cell membrane is increased. | mdpi.comnih.gov |

| eNOS (Endothelial Nitric Oxide Synthase) | Produces nitric oxide in endothelial cells; downstream target of AMPK. | Phosphorylated (activated). | nih.gov |

Redox Signaling Modulation and Antioxidant System Effects

Eicosapentaenoic acid and its metabolites play a crucial role in modulating cellular redox signaling and bolstering the antioxidant defense system. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses, is implicated in cellular damage and the pathology of various diseases nih.gov. EPA exerts protective effects by mitigating oxidative stress through multiple mechanisms.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes nih.govnih.gov. Studies have shown that in response to oxidative stress, EPA treatment enhances the nuclear translocation of Nrf2 nih.gov. This leads to the upregulation of several critical antioxidant enzymes.

Research has detailed the specific effects of EPA on both non-enzymatic and enzymatic components of the antioxidant system. In HepG2 cells exposed to the toxin TCDD, pre-treatment with EPA significantly counteracted the toxin-induced depletion of glutathione (B108866) (GSH), a key non-enzymatic antioxidant nih.gov. Concurrently, EPA prevented the TCDD-induced reduction in the activity of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), glutathione peroxidase (GPx), and NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.gov. Similarly, in the context of cardiac health, EPA has been shown to upregulate antioxidant enzymes such as heme oxygenase-1 and thioredoxin reductase 1 nih.gov.

By enhancing the cellular antioxidant capacity, EPA helps to maintain redox homeostasis, protecting cells from oxidative damage and inhibiting inflammatory responses that are often triggered by oxidative stress nih.gov.

Table 2: Effects of EPA on Cellular Antioxidant Systems

| Component | Type | Effect of EPA Treatment | Research Context | Reference |

| Nrf2 | Transcription Factor | Increased nuclear translocation and expression. | Protection against toxin-induced oxidative stress. | nih.gov |

| Glutathione (GSH) | Non-Enzymatic Antioxidant | Increased levels (counteracted depletion). | Protection against toxin-induced oxidative stress. | nih.gov |

| Superoxide Dismutase (SOD) | Enzymatic Antioxidant | Increased activity. | Protection against toxin-induced oxidative stress. | nih.gov |

| Catalase (CAT) | Enzymatic Antioxidant | Increased activity. | Protection against toxin-induced oxidative stress. | nih.gov |

| Glutathione Peroxidase (GPx) | Enzymatic Antioxidant | Increased activity. | Protection against toxin-induced oxidative stress. | nih.gov |

| Glutathione S-Transferase (GST) | Enzymatic Antioxidant | Increased activity. | Protection against toxin-induced oxidative stress. | nih.gov |

| NQO1 | Enzymatic Antioxidant | Increased activity. | Protection against toxin-induced oxidative stress. | nih.gov |

| Heme Oxygenase-1 (HO-1) | Enzymatic Antioxidant | Upregulated expression. | Amelioration of oxidative stress in heart failure. | nih.gov |

Analytical Methodologies and Structural Elucidation in 5z,7e,9e,14z,17z Eicosapentaenoic Acid Research

Advanced Extraction and Purification Techniques for Lipid Species

The initial step in the analysis of (5Z,7E,9E,14Z,17Z)-Eicosapentaenoic acid from any biological or commercial source, such as fish oil, is a robust extraction and purification process. google.com The goal is to isolate the lipid fraction from other cellular components and then to enrich the target fatty acid.

Commonly, lipid extraction is performed using solvent systems. For instance, krill biomass can be treated with solvents like n-hexane or n-butanol to extract krill oil (KO). nih.gov A three-liquid-phase salting-out extraction system has demonstrated high efficiency, yielding up to 90.91% for EPA in less time compared to conventional solvent extraction. nih.gov After the initial extraction, the crude extract, which contains a mixture of various fatty acids, triglycerides, and other lipids, requires further purification. google.com

Several advanced techniques are employed for purification and enrichment:

Molecular Distillation: This technique is often used for temperature-sensitive compounds like PUFAs. It is carried out at very low pressures (e.g., 1 to 10 mBar) and high temperatures (in excess of 200°C), which can sometimes lead to the formation of undesirable isomers. google.com

Urea (B33335) Adduction (Urea Complexation): This method effectively separates PUFAs from saturated and monounsaturated fatty acids. Saturated and monounsaturated fatty acids form crystalline complexes with urea, while the more kinked structures of PUFAs prevent them from fitting into the urea crystal lattice, leaving them in the liquid filtrate. This is an effective method for concentrating EPA. google.com

Silver Salt Treatment: This technique, often used in combination with other methods, leverages the affinity of silver ions for the double bonds in unsaturated fatty acids to achieve separation. google.com

These purification steps are critical for removing interfering compounds before proceeding to detailed chromatographic and spectroscopic analysis.

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for separating complex mixtures of fatty acid isomers and quantifying them accurately. The choice of method depends on whether the analysis targets the derivatized fatty acids or the intact lipids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters (FAME)

For analysis by Gas Chromatography (GC), fatty acids are typically converted into their more volatile and less polar Fatty Acid Methyl Esters (FAMEs). gcms.cz This derivatization is a standard procedure, often involving saponification with methanolic sodium hydroxide (B78521) followed by esterification with a reagent like boron trifluoride in methanol (B129727). gcms.cz

GC-MS is a highly sensitive method for FAME analysis, especially when using single-ion monitoring (SIM), which provides structural confirmation and allows for accurate quantification even at low levels. nih.gov The separation of different fatty acid isomers, including the geometric (cis/trans) isomers of EPA, requires high-resolution capillary columns. gcms.cznih.gov Highly polar capillary columns (e.g., CP-Sil 88, FAMEWAX) are essential for resolving the closely eluting isomers formed during processes like the thermal treatment of fish oils. gcms.cznih.gov A validated GC method using a 100 m CP-Sil 88 column was able to quantify geometric isomers of EPA with a limit of quantification of 0.16 g per 100 g of fish oil. nih.gov

Table 1: Example of GC-MS Parameters for FAME Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Column | Highly polar capillary column (e.g., CP-Sil 88, 100 m) | nih.gov |

| Injector | Splitless mode, 220°C | nih.gov |

| Temperature Program | Initial 70°C, ramp to 170°C, then slower ramp to 175°C, final ramp to 220°C | nih.gov |

| Carrier Gas | Helium | indexcopernicus.com |

| Detector | Mass Spectrometer in Single Ion Monitoring (SIM) mode | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Intact Lipids and Metabolites

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of intact lipids and their metabolites without the need for derivatization. core.ac.ukresearchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov

In a typical LC-MS/MS workflow for eicosanoids, samples are first subjected to solid-phase extraction (SPE) to isolate the analytes. lipidmaps.org The separation is commonly achieved using reversed-phase chromatography with a C18 column. nih.govnih.gov A gradient elution system with mobile phases consisting of acetonitrile, water, and often a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is used to resolve the different lipid species. nih.govnih.gov

Detection is performed by a tandem mass spectrometer, often using electrospray ionization (ESI) in negative ion mode or atmospheric-pressure chemical ionization (APCI) in positive mode. nih.govgoogle.com The high selectivity and sensitivity of this method are achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. lipidmaps.orgnih.gov This allows for the accurate quantification of dozens of PUFA metabolites in a single run, with detection limits in the low picogram range. nih.govlipidmaps.org

Table 2: Example of UPLC-MS/MS Parameters for Lipid Metabolite Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | nih.gov |

| Column | Reversed-phase C18 (e.g., Charged Surface Hybrid C18) | nih.gov |

| Mobile Phase A | Acetonitrile-water (6:4, v/v) with 0.1% formic acid & 0.1 mM ammonium formate | nih.gov |

| Mobile Phase B | Acetonitrile-isopropanol (1:9, v/v) with 0.1% formic acid & 0.1 mM ammonium formate | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) | lipidmaps.orggoogle.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | lipidmaps.org |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is instrumental in the preparative and analytical separation of fatty acid isomers. nih.gov The separation of geometric isomers of EPA can be achieved with reversed-phase HPLC. nih.govresearchgate.net In one study, FAMEs prepared from fish oil were fractionated using reversed-phase HPLC to isolate different isomer groups. researchgate.net

For more challenging separations, such as distinguishing between positional isomers, silver ion chromatography (Ag-HPLC) is particularly effective. nih.govresearchgate.net This technique uses a stationary phase impregnated with silver ions, which interact reversibly with the double bonds of the fatty acids. The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the separation of closely related isomers that would co-elute on standard reversed-phase columns. nih.govgoogle.com For example, mono-trans geometrical isomers of EPA were isolated using preparative HPLC on reversed-phase columns followed by silver nitrate (B79036) thin-layer chromatography (AgNO3-TLC) for further purification and identification. nih.gov

Spectroscopic Techniques for Structural Characterization

While chromatography separates the components of a mixture, spectroscopy provides the detailed structural information necessary to identify them unambiguously.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of fatty acids. nih.gov Both ¹H and ¹³C NMR provide carbon-specific data that can be used to determine the exact structure of an isomer like this compound. nih.gov

¹H NMR: The proton NMR spectrum of a fatty acid provides characteristic signals for different types of protons. dss.go.th For example, olefinic protons (on the double bonds) typically resonate between 5.3 and 5.5 ppm, while the terminal methyl protons have a distinct chemical shift. magritek.com The signals of the allylic protons (CH₂ groups adjacent to double bonds) and divinyl protons (CH₂ group between two double bonds) are also key for structural assignment. dss.go.thmagritek.com The coupling patterns and chemical shifts of the olefinic protons can help determine the cis or trans geometry of the double bonds.

¹³C NMR: The ¹³C NMR spectrum provides even more detailed information, as the chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. dss.go.th Olefinic carbons in fatty acids typically resonate in the range of 127-132 ppm. nih.gov The precise chemical shift can help identify the position of the double bond and its geometry. dss.go.th For instance, quantitative ¹³C NMR has been used to determine the regioisomeric distribution of EPA on the glycerol (B35011) backbone in triacylglycerols by analyzing the distinct signals of the carbonyl carbons. canada.ca By comparing the observed spectra with reference data and predictive models, the complete structure of an unknown isomer can be determined. hmdb.cachemicalbook.com

Table 3: General ¹H NMR Chemical Shifts for Functional Groups in EPA

| Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|

| Terminal Methyl Protons (-CH₃) | ~0.97 | nih.gov |

| Allylic Protons (-CH₂-CH=) | ~2.0-2.1 | magritek.com |

| Divinyl Methylene Protons (=CH-CH₂-CH=) | ~2.8 | nih.gov |

| Olefinic Protons (-CH=CH-) | ~5.3-5.5 | magritek.com |

| α-Methylene Protons (-CH₂-COOH) | ~2.35 | mdpi.com |

Table 4: General ¹³C NMR Chemical Shifts for Functional Groups in EPA

| Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|

| Terminal Methyl Carbon (-CH₃) | ~14.3 | mdpi.com |

| Allylic Carbons (-CH₂-CH=) | ~25.6-26.5 | nih.gov |

| Olefinic Carbons (-CH=CH-) | ~127-132 | nih.gov |

| Carboxyl Carbon (-COOH) | ~179-180 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. youtube.com This method provides a molecular fingerprint, allowing for the characterization and quality assessment of fatty acids like eicosapentaenoic acid (EPA). researchgate.netnih.gov While research often focuses on the common all-cis isomer of EPA, the principles of IR spectroscopy are directly applicable to the structural elucidation of its geometric isomers, including this compound.

The IR spectrum of this compound is defined by the vibrational frequencies of its constituent bonds. Key absorptions include those from the carboxylic acid group and the multiple carbon-carbon double bonds. The presence of a conjugated triene system (7E,9E,11E) and isolated cis double bonds (5Z, 14Z, 17Z) results in a complex and unique spectral pattern that can distinguish it from other isomers. youtube.com For instance, the C=C stretching vibrations in the conjugated system will differ from those of the isolated double bonds, and the out-of-plane C-H bending vibrations are diagnostic for the cis and trans configurations. youtube.com

Vibrational spectroscopy, combined with chemometric methods like partial least squares (PLS) regression, has proven effective for the quantitative analysis of EPA in complex mixtures such as fish oil supplements. nih.govosu.edu Simulated IR spectra based on computational models have also shown excellent agreement with experimental data for EPA esters, further validating the utility of this technique in structural analysis. researchgate.net

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (sp²) | 3100-3000 | Stretching |

| C-H (sp³) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=C (Conjugated) | 1650-1600 | Stretching |

| C-H (cis C=C) | ~730-665 | Bending (Out-of-plane) |

| C-H (trans C=C) | ~980-960 | Bending (Out-of-plane) |

Isotope Tracing and Metabolic Flux Analysis

Isotope tracing is a fundamental technique for investigating the metabolic fate of fatty acids. nih.gov This approach involves introducing isotopically labeled versions of a compound, such as this compound labeled with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H), into a biological system. nih.govacs.org By tracking the incorporation of these isotopes into downstream metabolites using mass spectrometry, researchers can elucidate metabolic pathways, determine the relative contributions of synthesis versus uptake, and quantify absolute fatty acid fluxes. nih.gov

The methodology for studying fatty acid metabolism typically involves:

Labeling: Synthesizing or obtaining the fatty acid of interest with incorporated stable isotopes.

Incubation: Introducing the labeled fatty acid to cells or organisms.

Analysis: Extracting lipids and analyzing them via mass spectrometry (GC-MS or LC-MS) to detect the mass shift associated with the isotope label. nih.gov

Recent advancements include dual-isotope labeling methods, which use two different isotopes to create a signature doublet peak in the mass spectra. acs.orgbiorxiv.org This approach significantly improves the confidence in identifying metabolites derived from the exogenous labeled compound amidst a complex background of endogenous lipids. acs.orgbiorxiv.org